molecular formula C16H12Cl3IN4O3S B12008454 4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide CAS No. 351005-67-9

4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B12008454
CAS No.: 351005-67-9
M. Wt: 573.6 g/mol
InChI Key: RXQVYBYUKVPRHO-UHFFFAOYSA-N
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Description

4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an iodine atom, trichloroethyl group, nitroaniline moiety, and a benzamide structure. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the preparation of the trichloroethyl intermediate. This can be achieved through the chlorination of ethyl compounds under controlled conditions.

    Introduction of the Nitroaniline Moiety: The nitroaniline group is introduced through a nitration reaction, where aniline is treated with a nitrating agent such as nitric acid.

    Coupling Reaction: The trichloroethyl intermediate is then coupled with the nitroaniline derivative using a suitable coupling reagent, such as carbodiimide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s nitroaniline moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The iodine atom may contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide
  • 4-iodo-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)-ethyl)benzamide
  • 4-iodo-N-(2,2,2-trichloro-1-(3-(4-iodo-phenyl)-thiourea)-ethyl)benzamide

Uniqueness

4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

351005-67-9

Molecular Formula

C16H12Cl3IN4O3S

Molecular Weight

573.6 g/mol

IUPAC Name

4-iodo-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3IN4O3S/c17-16(18,19)14(22-13(25)9-4-6-10(20)7-5-9)23-15(28)21-11-2-1-3-12(8-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

RXQVYBYUKVPRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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